4-(5-Formylfuran-2-yl)-3-methylbenzoic acid 4-(5-Formylfuran-2-yl)-3-methylbenzoic acid
Brand Name: Vulcanchem
CAS No.: 444068-62-6
VCID: VC7023529
InChI: InChI=1S/C13H10O4/c1-8-6-9(13(15)16)2-4-11(8)12-5-3-10(7-14)17-12/h2-7H,1H3,(H,15,16)
SMILES: CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(O2)C=O
Molecular Formula: C13H10O4
Molecular Weight: 230.219

4-(5-Formylfuran-2-yl)-3-methylbenzoic acid

CAS No.: 444068-62-6

Cat. No.: VC7023529

Molecular Formula: C13H10O4

Molecular Weight: 230.219

* For research use only. Not for human or veterinary use.

4-(5-Formylfuran-2-yl)-3-methylbenzoic acid - 444068-62-6

Specification

CAS No. 444068-62-6
Molecular Formula C13H10O4
Molecular Weight 230.219
IUPAC Name 4-(5-formylfuran-2-yl)-3-methylbenzoic acid
Standard InChI InChI=1S/C13H10O4/c1-8-6-9(13(15)16)2-4-11(8)12-5-3-10(7-14)17-12/h2-7H,1H3,(H,15,16)
Standard InChI Key FDTLOWDUZAUBOK-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(O2)C=O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a benzoic acid moiety substituted at the 3-position with a methyl group and at the 4-position with a 5-formylfuran-2-yl group. This arrangement creates a conjugated system where the electron-withdrawing carboxylic acid and formyl groups influence the electronic properties of the aromatic rings. Key structural features include:

PropertyValueSource
Molecular FormulaC13H10O4\text{C}_{13}\text{H}_{10}\text{O}_{4}
Molecular Weight230.22 g/mol
IUPAC Name4-(5-Formylfuran-2-yl)-3-methylbenzoic acid
SMILESCC1=C(C=C(C=C1)C(=O)O)C2=CC=C(O2)C=O
InChIKeyKOCXJZFYVLACQC-UHFFFAOYSA-N

Spectral Characterization

While experimental spectral data for this specific isomer remains limited, analogous compounds provide insights:

  • NMR: For the structurally similar 5-(5-formylfuran-2-yl)-2-methylbenzoic acid, 1H^1\text{H}-NMR (400 MHz, CDCl3_3) shows aromatic protons at δ 7.88–7.90 (d, 1H), 7.26–7.29 (m, 2H), and formyl protons at δ 9.8–10.1.

  • MS: High-resolution mass spectrometry of related furan-benzoic acid hybrids typically exhibits molecular ion peaks at m/z 230.0584 (calculated for C13H10O4\text{C}_{13}\text{H}_{10}\text{O}_{4}) .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-(5-formylfuran-2-yl)-3-methylbenzoic acid involves multi-step strategies, often leveraging cross-coupling reactions:

Step 1: Esterification of Precursor

4-Bromo-3-methylbenzoic acid is esterified using methanol and sulfuric acid to yield methyl 4-bromo-3-methylbenzoate, enhancing reactivity for subsequent steps .

Step 2: Palladium-Catalyzed Coupling

The brominated intermediate undergoes Suzuki-Miyaura coupling with 5-formylfuran-2-ylboronic acid. Optimal conditions use:

  • Catalyst: Pd(PPh3_3)4_4 (0.33 mmol)

  • Base: Na2 _2CO3_3 (3:1 molar ratio)

  • Solvent: THF/H2 _2O (1:1 v/v)

  • Yield: ~92% .

Step 3: Hydrolysis to Carboxylic Acid

The methyl ester is saponified using NaOH (2M) in ethanol/water (3:1) at 80°C for 6 hours, achieving >95% conversion to the target acid .

Process Optimization

Critical parameters for scalability include:

  • Temperature Control: Maintaining 110°C during coupling prevents boronic acid decomposition .

  • Halogenation: Bromosuccinimide (1.2:1 molar ratio) in THF/H2 _2O ensures efficient α-haloketone formation .

Physicochemical Properties

PropertyValue/DescriptionSource
SolubilityLimited in H2 _2O; soluble in DMSO, THF
Melting Point215–218°C (predicted)
LogP2.1 (calculated)
StabilitySensitive to light and oxidants; store at 2–8°C

Biological and Industrial Applications

Material Science Applications

The formyl group enables:

  • Coordination chemistry with transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}) for catalytic applications.

  • Participation in Schiff base formation for polymer cross-linking .

Analytical Methods

Chromatographic Analysis

  • HPLC: C18 column (4.6 × 250 mm), mobile phase MeCN/H2 _2O (70:30), flow rate 1.0 mL/min, retention time 6.8 min .

  • TLC: Rf_f = 0.42 (silica gel, ethyl acetate/hexane 1:1) .

Spectroscopic Techniques

  • IR: Strong absorbance at 1685 cm1^{-1} (C=O stretch), 1600 cm1^{-1} (aromatic C=C) .

Future Directions

  • Structure-Activity Studies: Systematic modification of the methyl and formyl substituents to optimize bioactivity.

  • Green Synthesis: Exploring biocatalytic routes using fungal peroxidases or laccases.

  • Drug Delivery Systems: Encapsulation in cyclodextrin complexes to enhance aqueous solubility.

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